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Compound of Interest

Compound Name: BMS-363131

Cat. No.: B1667206

In the landscape of therapeutic development for inflammatory conditions such as asthma, mast
cell tryptase has emerged as a key target. This enzyme, released from mast cells upon
activation, plays a significant role in the inflammatory cascade. This guide provides a
comparative overview of two selective tryptase inhibitors: BMS-363131 and APC 366, with a
focus on their efficacy as demonstrated in available studies.

Overview of BMS-363131 and APC 366

BMS-363131 and APC 366 are both potent and selective inhibitors of human (-tryptase. While
both compounds target the same enzyme, the extent of publicly available data on their efficacy
and clinical development differs significantly.

BMS-363131 is described as a highly potent inhibitor of human B-tryptase with an impressive
IC50 value of less than 1.7 nM.[1] Despite its high in vitro potency, there is a notable absence
of publicly available preclinical or clinical efficacy data for BMS-363131. Information regarding
its performance in cellular or animal models, or in human clinical trials, is not readily accessible
in the public domain.

APC 366, on the other hand, has been more extensively studied, with data available from both
preclinical animal models and human clinical trials. It is a selective inhibitor of mast cell
tryptase.[1][2][3][4][5] However, its development for asthma was discontinued due to issues
with a dry powder inhaler formulation that caused bronchospasm in some study participants.[6]
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Quantitative Efficacy Data

Due to the limited data available for BMS-363131, a direct quantitative comparison of in vivo
efficacy is not possible. The following table summarizes the available inhibitory activity data for
both compounds.

Compound Target IC50 Ki Source
Human [3-

BMS-363131 <1.7nM Not Reported [1]
tryptase
Mast Cell

APC 366 1400 + 240 nM 7.1 pM
Tryptase

Efficacy of APC 366 in Preclinical and Clinical
Studies

APC 366 has demonstrated efficacy in attenuating allergic airway responses in various models.

Preclinical Efficacy of APC 366

Sheep Model of Allergic Asthma: In a sheep model of allergic asthma, APC 366 was shown to
inhibit the antigen-induced early asthmatic response (EAR), late asthmatic response (LAR),
and bronchial hyperresponsiveness (BHR).[1][3]

Pig Model of Allergic Airway Reaction: In specific pathogen-free pigs sensitized to Ascaris suum
antigen, APC 366 significantly reduced the acute allergic airway reaction.[4] Treatment with
APC 366 resulted in a smaller increase in airway resistance (Raw) compared to control pigs
following an allergen challenge.[4] Furthermore, the decrease in dynamic lung compliance
(Cdyn) observed in control animals was not seen in the APC 366-treated group.[4] The tryptase
inhibitor also markedly reduced the elevation in urine histamine concentration post-allergen
challenge.[4]

Clinical Efficacy of APC 366

Phase lla Clinical Trial in Mild Atopic Asthmatics: A randomized, double-blind, crossover study
was conducted in sixteen mild atopic asthmatics.[1][3] Pretreatment with inhaled APC 366
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resulted in a statistically significant reduction in the late asthmatic response (LAR) to allergen
challenge compared to placebo.[1][2][3] Specifically, there was a smaller overall mean area
under the curve for the LAR (P = .012) and a reduced mean maximum fall in FEV1 for the LAR
(P =.007).[1][3] While the early asthmatic response (EAR) was reduced by 18%, this was not
statistically significant.[1][3] No significant effects on bronchial hyperresponsiveness (BHR)
were observed in this study.[1][3]

Experimental Protocols
APC 366 Preclinical Study: Pig Model

» Animal Model: Specific pathogen-free pigs sensitized to Ascaris suum antigen.[4]

e Treatment: Seven pigs received aerosolized APC 366 (5 mg in 1 mL of water) at 60 minutes
and 15 minutes before the allergen challenge. Control pigs received water.[4]

o Allergen Challenge: Nebulized Ascaris antigen (in 2 mL saline) was delivered to the airways
over approximately 5 minutes.[4]

» Endpoint Measurements: Airway resistance (Raw) and dynamic lung compliance (Cdyn)
were measured. Urine histamine concentration was also assessed.[4]

APC 366 Clinical Trial: Phase lla in Asthma
e Study Design: Randomized, double-blind, crossover study.[1][3]

o Participants: Sixteen mild atopic asthmatics with demonstrable EAR, LAR, and BHR to
histamine.[1][3]

e Treatment: Inhaled APC 366 (5 mg) or placebo administered three times a day for four days.

[11[2][3]
o Allergen Challenge: Performed on day 4 after the 10th dose.[1][2][3]

o Endpoint Measurements: The primary endpoint was the late airway response, measured by
the area under the curve for the fall in FEV1 from 3 to 9 hours post-allergen challenge.[2]
Early airway response and bronchial hyperresponsiveness were also assessed.[1][3]
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Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the experimental workflow
of the APC 366 clinical trial.
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Screening & Randomization

16 Mild Atopic Asthmatics Screened
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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